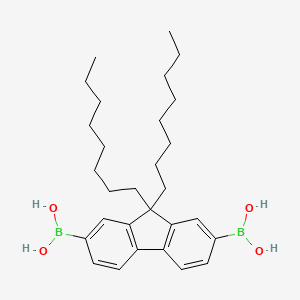

9,9-Dioctylfluorene-2,7-diboronic acid

Overview

Description

9,9-Dioctylfluorene-2,7-diboronic acid is an organic compound categorized as a boronic acid. It presents as a colorless solid with solubility in various organic solvents . This compound holds immense significance across multiple scientific applications due to its versatility as a reagent .

Synthesis Analysis

This compound can be synthesized by reacting with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene . It can also be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .Molecular Structure Analysis

This symmetrical molecule features a 9,9-dioctyl-9H-fluorene-2,7-diyl group and two 1,3,2-dioxaborinane groups .Chemical Reactions Analysis

9,9-Dioctylfluorene-2,7-diboronic acid can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .Physical And Chemical Properties Analysis

The compound is a colorless solid with solubility in various organic solvents . It has a molecular weight of 478.28 . The melting point is 158-162 °C (lit.) .Scientific Research Applications

Here’s a comprehensive analysis of the scientific research applications of 9,9-Dioctylfluorene-2,7-diboronic acid:

Synthesis

This compound is used in various synthesis reactions due to its reactivity as a boronic acid. It’s particularly useful in the synthesis of polymer semiconductors through Suzuki coupling or Stille coupling reactions .

Catalysis

It serves as a catalyst in chemical reactions, facilitating processes that would otherwise be less efficient or slower .

Polymerization

The compound is employed in the polymerization process to create polymers with specific properties, such as light-emitting carbazole-based copolymers .

Sensing and Storing of Benzene

It’s used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing benzene, which is significant for environmental monitoring and safety .

Fluorescent Applications

Due to its fluorescent properties, it finds utility as a fluorescent dye and protein tag in biological applications .

Ligand for Protein-Protein Interactions

It acts as a ligand that facilitates protein-protein interactions, which is crucial in understanding biological processes and drug development .

Conductive Copolymers

The compound can be used to synthesize hyperbranched conjugated conductive copolymers, which are important for electronic and display applications .

Mechanism of Action

Target of Action

The primary target of 9,9-Dioctylfluorene-2,7-diboronic acid is the synthesis of hyperbranched conjugated conductive copolymers . This compound is used as a reactant in the Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction with different dibromoarenes .

Mode of Action

The compound interacts with its targets through a Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction . This reaction involves the coupling of the boronic acid moiety of the compound with dibromoarenes to form the copolymer .

Biochemical Pathways

The compound affects the polymer synthesis pathway . The resulting hyperbranched conjugated conductive copolymers have potential applications in the field of organic electronics .

Pharmacokinetics

The compound’s solubility, stability, and reactivity are crucial for its role in the suzuki-miyaura cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of hyperbranched conjugated conductive copolymers . These copolymers have potential applications in the development of light-emitting diodes, organic photovoltaics, and interface layer materials for organic electronics .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and is performed in a suitable solvent .

Future Directions

properties

IUPAC Name |

(7-borono-9,9-dioctylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44B2O4/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30(32)33)15-17-25(27)26-18-16-24(31(34)35)22-28(26)29/h15-18,21-22,32-35H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURJMQMZDPOUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCC)CCCCCCCC)C=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401547 | |

| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Dioctylfluorene-2,7-diboronic acid | |

CAS RN |

258865-48-4 | |

| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 9,9-Dioctylfluorene-2,7-diboronic acid in materials science?

A1: 9,9-Dioctylfluorene-2,7-diboronic acid serves as a diboronic acid monomer in Suzuki-Miyaura polycondensation reactions to produce a variety of conjugated polymers. [, , , , , , , , , , ] This reaction allows for the incorporation of 9,9-dioctylfluorene units into the polymer backbone, influencing the polymer's properties.

Q2: What are the advantages of using Suzuki-Miyaura coupling for these polymerizations?

A2: Suzuki-Miyaura coupling offers several advantages for synthesizing these conjugated polymers:

- Versatility: The reaction tolerates a wide range of functional groups, allowing the synthesis of diverse polymer structures. [, , , ]

- High Yields: The reaction generally proceeds with high yields, making it efficient for polymer production. [, , ]

- Controlled Molecular Weight: Reaction conditions can be adjusted to control the molecular weight of the resulting polymers. [, ]

Q3: How does the 9,9-dioctylfluorene unit influence the properties of the final polymer?

A3: The 9,9-dioctylfluorene unit contributes to several key properties:

- Solubility: The two octyl side chains enhance the solubility of the polymer in common organic solvents. [, ] This is crucial for processing and solution-based applications.

- Optical Properties: The fluorene unit is a well-known fluorophore and its incorporation influences the polymer's absorption and emission spectra. [, , ]

- Electronic Properties: The fluorene unit also affects the polymer's electronic properties, influencing its performance in devices like organic field-effect transistors (OFETs). [, ]

Q4: Can you provide an example of how the choice of co-monomer with 9,9-Dioctylfluorene-2,7-diboronic acid affects the polymer's properties?

A4: Absolutely. When copolymerized with 2,7-dithienylphenanthrene units bearing different alkoxy groups, 9,9-Dioctylfluorene-2,7-diboronic acid yielded polymers with deep-blue emission, good solubility, and promising field-effect transistor performance. [] The specific alkoxy groups on the 2,7-dithienylphenanthrene units further fine-tuned the polymer's properties.

Q5: Are there any challenges associated with using 9,9-Dioctylfluorene-2,7-diboronic acid in polymer synthesis?

A5: While generally effective, there are a couple of challenges:

- Aggregation: Fluorene-containing polymers can exhibit aggregation, which may impact their optical properties. [, ] Strategies like incorporating bulky groups or macrocyclic encapsulation can help mitigate this. []

- Stability: Some fluorene-based polymers can be susceptible to oxidative degradation. [] Incorporating electron-withdrawing groups can improve stability. []

Q6: Beyond the examples provided, what other applications have been explored for polymers synthesized with 9,9-Dioctylfluorene-2,7-diboronic acid?

A6: Researchers have explored these polymers in a variety of applications:

- Light-emitting diodes (LEDs): The tunable optical properties of these polymers make them suitable for LEDs. [, ]

- Electrochromic devices: Their ability to change color upon electrochemical oxidation or reduction makes them interesting for electrochromic applications. []

- Sensing: Fluorescent conjugated polymers have been investigated as probes for detecting analytes, including explosives like picric acid and TNT. []

Q7: What analytical techniques are commonly used to characterize polymers synthesized with 9,9-Dioctylfluorene-2,7-diboronic acid?

A7: A range of techniques are employed to characterize these polymers:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and composition. [, , ]

- Gel Permeation Chromatography (GPC): Determines the polymer's molecular weight and polydispersity. [, ]

- UV-Vis Absorption and Emission Spectroscopy: Characterizes the polymer's optical properties. [, , , , ]

- Thermogravimetric Analysis (TGA): Assesses the polymer's thermal stability. [, , ]

- Cyclic Voltammetry: Provides information about the polymer's electrochemical properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)

![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)